molecular formula C9H9N3O B2828610 2-cyano-N'-phenylacetohydrazide CAS No. 60598-59-6

2-cyano-N'-phenylacetohydrazide

Cat. No.: B2828610
CAS No.: 60598-59-6
M. Wt: 175.191
InChI Key: IYJOWCCDWGQUAO-UHFFFAOYSA-N
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Description

2-cyano-N’-phenylacetohydrazide is an organic compound that belongs to the class of cyanoacetohydrazides. These compounds are known for their versatility in organic synthesis, particularly in the formation of heterocyclic compounds. The presence of both cyano and hydrazide functional groups in the molecule makes it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N’-phenylacetohydrazide typically involves the reaction of cyanoacetic acid hydrazide with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

Cyanoacetic acid hydrazide+Phenyl isocyanate2-cyano-N’-phenylacetohydrazide\text{Cyanoacetic acid hydrazide} + \text{Phenyl isocyanate} \rightarrow \text{2-cyano-N'-phenylacetohydrazide} Cyanoacetic acid hydrazide+Phenyl isocyanate→2-cyano-N’-phenylacetohydrazide

Industrial Production Methods

In an industrial setting, the production of 2-cyano-N’-phenylacetohydrazide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N’-phenylacetohydrazide undergoes various types of chemical reactions, including:

    Condensation Reactions: It can react with aldehydes and ketones to form hydrazones.

    Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds such as pyrazoles and pyridines.

    Substitution Reactions: The cyano group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Condensation Reactions: Typically carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.

    Cyclization Reactions: Often require a base such as sodium ethoxide or potassium carbonate.

    Substitution Reactions: Can be performed using nucleophiles like amines or thiols.

Major Products Formed

    Hydrazones: Formed from condensation reactions with aldehydes or ketones.

    Heterocycles: Such as pyrazoles and pyridines, formed through cyclization reactions.

Scientific Research Applications

2-cyano-N’-phenylacetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to form bioactive heterocycles.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Cyanoacetic acid hydrazide
  • 2-cyano-N’-methylacetohydrazide
  • 2-cyano-N’-ethylacetohydrazide

Uniqueness

2-cyano-N’-phenylacetohydrazide is unique due to the presence of the phenyl group, which enhances its reactivity and allows for the formation of a wider variety of heterocyclic compounds compared to its methyl or ethyl counterparts. The phenyl group also imparts additional biological activity, making it a more versatile compound in medicinal chemistry.

Properties

IUPAC Name

2-cyano-N'-phenylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-7-6-9(13)12-11-8-4-2-1-3-5-8/h1-5,11H,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJOWCCDWGQUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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